molecular formula C17H14ClNOS B2765247 3-(4-Chlorophenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}isoxazole CAS No. 478048-80-5

3-(4-Chlorophenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}isoxazole

Cat. No.: B2765247
CAS No.: 478048-80-5
M. Wt: 315.82
InChI Key: NYDCTQAKUDECSW-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}isoxazole is a synthetic organic compound characterized by its unique isoxazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}isoxazole typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide intermediate. This intermediate is generated from the corresponding oxime via dehydration.

    Substitution Reactions: The 4-chlorophenyl and 4-methylphenylsulfanyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and appropriate solvents to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and various halides are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

3-(4-Chlorophenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}isoxazole has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies investigating its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}isoxazole involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The isoxazole ring and the substituent groups play crucial roles in determining the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}oxazole: Similar structure but with an oxazole ring instead of an isoxazole ring.

    3-(4-Chlorophenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}thiazole: Contains a thiazole ring, offering different electronic properties.

Uniqueness

3-(4-Chlorophenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}isoxazole is unique due to its specific isoxazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-[(4-methylphenyl)sulfanylmethyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNOS/c1-12-2-8-16(9-3-12)21-11-15-10-17(19-20-15)13-4-6-14(18)7-5-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDCTQAKUDECSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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